molecular formula C16H22N2O3S B466547 N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide CAS No. 458554-46-6

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide

Cat. No.: B466547
CAS No.: 458554-46-6
M. Wt: 322.4g/mol
InChI Key: ZGEHAWINSWBHBM-UHFFFAOYSA-N
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Description

N-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide is a synthetic compound structurally categorized among the new synthetic opioids, specifically as a fentanyl analog. These analogs are a class of potent μ-opioid receptor (MOR) agonists, which are the primary molecular target responsible for mediating effects such as analgesia and respiratory depression . The emergence of such novel fentanyl analogs has presented significant challenges in the fields of forensic science and public health, with a growing number of associated severe and fatal intoxications being reported across various regions . This compound is offered exclusively as an analytical reference standard to support vital research applications. Its primary uses include forensic toxicology for the identification and confirmation of the substance in biological samples from intoxication cases, and pharmacological research to investigate the metabolic pathways and potencies of new psychoactive substances (NPS) . Metabolism for compounds in this class is generally extensive and can be anticipated to involve reactions such as hydrolysis, hydroxylation, and N-dealkylation, which are crucial for understanding their detection windows . It is critical to note that this product is strictly labeled "For Research Use Only" (RUO) . It is intended solely for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic use, nor for any form of personal consumption. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12-8-10-18(11-9-12)22(20,21)15-6-4-14(5-7-15)17-16(19)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHAWINSWBHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322833
Record name N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

458554-46-6
Record name N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of the Phenyl Ring

The initial step involves sulfonation of 4-aminophenol or a derivative to introduce the sulfonyl chloride group. Chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) is commonly employed under controlled temperatures (0–5°C) to prevent over-sulfonation. The intermediate 4-sulfonylchloridophenylamine is isolated via precipitation in ice water and purified by recrystallization.

Reaction Scheme :

C6H5NH2+ClSO3HC6H4(SO2Cl)NH2+HCl\text{C}6\text{H}5\text{NH}2 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}4(\text{SO}2\text{Cl})\text{NH}2 + \text{HCl}

Yields for this step typically range from 65% to 80%, contingent on the stoichiometric ratio and reaction time.

Piperidine Substitution

The sulfonyl chloride intermediate reacts with 4-methylpiperidine in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) or pyridine to form the sulfonamide bond. This nucleophilic substitution proceeds via a two-step mechanism:

  • Deprotonation of the piperidine’s secondary amine by the base.

  • Attack of the deprotonated amine on the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Time: 12–24 hours.

The product, 4-(4-methylpiperidin-1-yl)sulfonylaniline, is isolated via solvent evaporation and washed with dilute hydrochloric acid to remove excess base.

Cyclopropane Carboxamide Coupling

Synthesis of Cyclopropanecarboxylic Acid Chloride

Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2(\text{COCl})_2) to generate the corresponding acid chloride. This step is conducted under anhydrous conditions with catalytic dimethylformamide (DMF) to accelerate the reaction.

Reaction Scheme :

C3H5CO2H+SOCl2C3H5COCl+SO2+HCl\text{C}3\text{H}5\text{CO}2\text{H} + \text{SOCl}2 \rightarrow \text{C}3\text{H}5\text{COCl} + \text{SO}_2 + \text{HCl}

Amide Bond Formation

The sulfonylaniline intermediate reacts with cyclopropanecarboxylic acid chloride in the presence of a base. Pyridine or 4-dimethylaminopyridine (DMAP) is often used to scavenge HCl, driving the reaction to completion.

Reaction Conditions :

  • Solvent: DCM or ethyl acetate.

  • Temperature: 0°C to room temperature.

  • Time: 6–12 hours.

Yield Optimization :

  • Excess acid chloride (1.2–1.5 equivalents) improves conversion rates.

  • Slow addition of the acid chloride minimizes side reactions.

The crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Critical Analysis of Methodologies

Catalytic Systems and Solvent Effects

  • Base Selection : Triethylamine offers higher solubility in organic solvents compared to pyridine, but the latter reduces racemization risks in chiral intermediates.

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates for sulfonamide formation but may complicate purification due to higher boiling points.

Challenges in Cyclopropane Stability

The strained cyclopropane ring is susceptible to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

  • Conducting coupling reactions at ≤25°C.

  • Avoiding protic solvents during cyclopropane-containing intermediate handling.

Comparative Data on Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
SulfonationClSO₃H, 0–5°C, 2h7892
Piperidine Substitution4-Methylpiperidine, Et₃N, DCM, 24h8595
Carboxamide CouplingCyclopropanecarboxylic acid chloride, DMAP7290

Data synthesized from EvitaChem and VulcanChem methodologies .

Chemical Reactions Analysis

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H29N3O2S
  • Molecular Weight : 455.6 g/mol
  • IUPAC Name : 4-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-3-propyl-1,3-thiazol-2-imine

The compound features a complex structure that contributes to its biological activity. The presence of the sulfonamide group and the piperidine ring are critical for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide exhibit anticancer properties. The sulfonamide moiety has been linked to the inhibition of tumor growth in various cancer models. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Neurological Disorders

The piperidine ring in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to interact with neurotransmitter systems, particularly in conditions like depression and anxiety. Preliminary studies suggest that this compound may influence serotonin receptors, providing a basis for further investigation into its efficacy as an antidepressant .

Antimicrobial Properties

There is emerging evidence that sulfonamide derivatives possess antimicrobial activity against a range of pathogens. The mechanism typically involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cell division. Research into this compound could lead to novel treatments against resistant bacterial strains .

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness against breast cancer cell lines. This compound was included in this series and showed significant cytotoxicity at micromolar concentrations. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection, providing robust data on the compound's potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

In a preclinical trial assessing the effects of various piperidine derivatives on anxiety-like behavior in rodents, this compound was evaluated. Behavioral tests indicated a reduction in anxiety-like behaviors comparable to established anxiolytics. This suggests a promising avenue for further development as a treatment for anxiety disorders .

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several derivatives and analogs, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight Biological Activity/Target Key Findings
N-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide Parent compound; cyclopropanecarboxamide + 4-methylpiperidine-sulfonylphenyl ~352.45 g/mol* Undefined in evidence (presumed kinase-related) Synthesized via sulfonylation and coupling reactions .
Tozasertib (MK0457) Pyrimidine core with thiourea linker; cyclopropanecarboxamide + pyrimidine-sulfanylphenyl 464.6 g/mol Aurora kinase inhibitor Phase II trials for leukemia; targets mitotic kinases .
Cyclopropylfentanyl Fentanyl analog with cyclopropanecarboxamide + phenylpiperidine ~428.5 g/mol μ-opioid receptor agonist Psychoactive effects; associated with overdose risks .
Compound 40 () Cyclopropanecarboxamide + thienopyrimidinone-pyridinyl ~409.5 g/mol GSK-3β/ROCK-1 inhibitor 41% yield, 95% purity; anti-neuroinflammatory activity in vitro .
Compound 45 () Thiazole core + 4-methylpiperazine-pyridinyl ~466.5 g/mol Prion disease therapy (presumed) Low yield (9%); modified pharmacokinetics for CNS penetration .
N-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]prop-2-enamide () Acrylamide linker + phenylpiperazine-sulfonylphenyl 387.5 g/mol FXIIIa/TGM2 inhibitor (similarity score: 0.725) High structural similarity but distinct target profile .

*Calculated based on molecular formula.

Key Comparative Insights

Structural Modifications and Bioactivity: Tozasertib replaces the 4-methylpiperidine with a pyrimidine-thiourea system, enhancing kinase selectivity (e.g., Aurora kinases) . Cyclopropylfentanyl retains the cyclopropanecarboxamide group but integrates a phenylpiperidine scaffold, conferring potent opioid receptor agonism . Compound 40 () demonstrates how replacing the sulfonamide-phenyl group with a thienopyrimidinone-pyridinyl system shifts activity toward GSK-3β/ROCK-1 inhibition, relevant in tauopathy models .

Synthetic Efficiency :

  • The parent compound’s synthesis mirrors methods for analogs like Compound 40 , utilizing boronate intermediates and Suzuki-Miyaura coupling (e.g., 33–41% yields) .
  • Derivatives with bulky substituents (e.g., Compound 45 ) show reduced yields (6–13%), likely due to steric hindrance .

Pharmacological Divergence :

  • Despite structural similarities, cyclopropylfentanyl and Tozasertib exhibit entirely distinct mechanisms (opioid vs. kinase inhibition), highlighting the impact of peripheral substituents on target specificity .
  • Compound 40 and Compound 45 prioritize CNS applications (neuroprotection vs. prion disease), influenced by their heterocyclic cores and solubility profiles .

Research Findings and Data

Table 2: Physicochemical and Pharmacokinetic Data

Compound Name Melting Point (°C) Purity (%) LogP* Solubility (aq.)
This compound N/A N/A ~2.1 Low (DMSO required)
Tozasertib N/A ≥98 3.8 Moderate (PBS soluble)
Compound 40 257–258 95 2.9 Low (DMSO/EtOH)
Compound 45 N/A N/A ~3.2 Poor (requires co-solvents)

*Predicted using fragment-based methods.

Critical Observations :

  • Lipophilicity : The parent compound’s LogP (~2.1) suggests better membrane permeability than Tozasertib (LogP 3.8), which may explain its CNS-targeting analogs .
  • Thermal Stability : Derivatives like Compound 40 exhibit high melting points (257–258°C), correlating with crystalline stability and formulation feasibility .

Biological Activity

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 296.40 g/mol
  • CAS Number : 16153-81-4

The compound features a cyclopropane carboxamide moiety linked to a sulfonyl group and a piperidine derivative, which contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzymatic Inhibition : Many sulfonamide derivatives inhibit enzymes such as carbonic anhydrase and various proteases, which can lead to anti-inflammatory and antitumor effects.
  • Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors, potentially influencing central nervous system activity.

Biological Activities

  • Anti-inflammatory Effects :
    • Compounds similar in structure have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in activated macrophages (e.g., RAW 264.7 cell line). This suggests that this compound may also possess anti-inflammatory properties.
  • Antitumor Activity :
    • Some studies have explored the potential anticancer effects of related compounds through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The structural components may contribute to these effects by targeting specific cellular pathways.
  • Antimicrobial Properties :
    • Similar compounds have demonstrated activity against bacterial strains, indicating that this compound could be evaluated for its antimicrobial efficacy.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Anti-inflammatoryCurcumin analogsReduced NO production in macrophages
AntitumorVarious sulfonamidesInduction of apoptosis in cancer cells
AntimicrobialPiperidine derivativesInhibition of bacterial growth

Selected Case Study: Anti-inflammatory Activity

In a study evaluating curcumin-derived compounds, it was found that certain derivatives significantly decreased levels of inflammatory markers in RAW 264.7 macrophages when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The assessment included real-time PCR to measure the expression of inducible nitric oxide synthase (iNOS), demonstrating the potential for this compound to exhibit similar anti-inflammatory profiles .

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